physicochemical properties of N-(2-ethylhexyl)-2-hydroxybenzamide
physicochemical properties of N-(2-ethylhexyl)-2-hydroxybenzamide
An In-depth Technical Guide on the Physicochemical Properties of N-(2-ethylhexyl)-2-hydroxybenzamide
Authored by: Gemini, Senior Application Scientist
Introduction
N-(2-ethylhexyl)-2-hydroxybenzamide is a derivative of salicylic acid, belonging to the broader class of salicylamides. This class of compounds has garnered interest in medicinal chemistry and materials science due to the versatile chemical scaffold provided by the 2-hydroxybenzamide moiety. The incorporation of a bulky, lipophilic 2-ethylhexyl group significantly influences its physicochemical properties, impacting its solubility, membrane permeability, and potential biological activity. This guide provides a comprehensive overview of the known chemical identity, synthesis, and , offering foundational knowledge for researchers and drug development professionals.
Chemical Identity and Structure
A precise understanding of the molecular identity is the cornerstone of any chemical investigation. N-(2-ethylhexyl)-2-hydroxybenzamide is structurally characterized by a salicylic acid backbone where the carboxyl group is functionalized as an amide with 2-ethylhexylamine.
Table 1: Chemical Identifiers for N-(2-ethylhexyl)-2-hydroxybenzamide
| Identifier | Value | Source |
| IUPAC Name | N-(2-ethylhexyl)-2-hydroxybenzamide | - |
| CAS Number | 81957-23-5 | [1] |
| Molecular Formula | C₁₅H₂₃NO₂ | [1] |
| Molecular Weight | 249.35 g/mol | [1] |
| Canonical SMILES | CCCCC(CC)CNC(=O)c1ccccc1O | [1] |
The molecule's structure, featuring a hydrophilic phenolic hydroxyl group and a hydrogen-bonding amide group, contrasted with the large, nonpolar 2-ethylhexyl chain, suggests an amphiphilic character that will dictate its behavior in various environments.
Synthesis and Spectroscopic Characterization
The synthesis of N-(2-ethylhexyl)-2-hydroxybenzamide can be achieved via a standard amide coupling reaction between salicylic acid and 2-ethylhexylamine. A reliable method utilizes N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[2]
Experimental Protocol: Synthesis
-
Combine salicylic acid (1.0 eq), EDC hydrochloride (1.4 eq), and DMAP (1.1 eq) in a round-bottom flask under a nitrogen atmosphere.
-
Add dry tetrahydrofuran (THF) to dissolve the reagents.
-
Introduce 2-ethylhexylamine (1.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 48 hours.
-
Following the reaction period, filter the mixture to remove any precipitated by-products.
-
The filtrate containing the desired product can then be purified using appropriate chromatographic techniques.
Workflow for Synthesis and Purification
Caption: Amide coupling synthesis and purification workflow.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the successful synthesis and structure of the compound.[2]
-
¹H NMR (400 MHz, CDCl₃): Key signals include aromatic protons between 6.85-7.40 ppm, a broad singlet for the amide proton (NH), a multiplet for the methylene group adjacent to the nitrogen (CH₂-NH), and characteristic signals for the ethyl and butyl groups of the 2-ethylhexyl chain. The phenolic proton (OH) typically appears as a broad singlet at a higher chemical shift.
-
¹³C NMR (101 MHz, CDCl₃): Expected signals include the carbonyl carbon (~170 ppm), aromatic carbons (114-162 ppm), and aliphatic carbons of the 2-ethylhexyl chain (10-43 ppm).[2]
Physicochemical Properties
Table 2: Summary of Physicochemical Properties
| Property | Value | Method/Source | Notes |
| Physical Form | Solid (predicted) | General knowledge | Similar benzamides are often crystalline solids at room temperature.[3] |
| Melting Point | Data not available | - | For comparison, 2-hydroxybenzamide melts at 139 °C.[4] The bulky alkyl chain would likely lower this value. |
| Boiling Point | Data not available | - | For comparison, 2-ethylhexyl salicylate boils at 189-190 °C at 21 mmHg.[5][6] |
| Solubility | Insoluble in water (predicted) | Structural analysis | The large hydrophobic 2-ethylhexyl group is expected to dominate, leading to poor aqueous solubility.[7] Likely soluble in organic solvents like ethanol, DMSO, and acetone.[3] |
| logP (Octanol-Water Partition Coefficient) | High (predicted) | Structural analysis | The significant aliphatic character suggests high lipophilicity. For comparison, the logP of 2-ethylhexyl salicylate is estimated to be around 5.9.[6] |
| pKa | Data not available | - | The phenolic hydroxyl group is acidic, with a pKa likely similar to that of other salicylates (around 8-9). The amide proton is generally not considered acidic under physiological conditions. |
Methodologies for Physicochemical Characterization
To obtain definitive data, standardized experimental protocols must be employed. The following sections detail the methodologies for determining the key physicochemical properties of novel compounds like N-(2-ethylhexyl)-2-hydroxybenzamide.
Workflow for Physicochemical Property Determination
Caption: General workflow for experimental characterization.
Experimental Protocol: Melting Point Determination
The melting point is a crucial indicator of purity.
-
Sample Preparation: Ensure the sample of N-(2-ethylhexyl)-2-hydroxybenzamide is thoroughly dried and finely powdered.
-
Capillary Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Recording: Record the temperature range from the first appearance of liquid to the complete liquefaction of the sample.[3]
Experimental Protocol: Solubility Determination
Solubility is essential for formulation and bioavailability studies.
-
Sample Preparation: Weigh a precise amount of the compound (e.g., 1 mg) into a vial.
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., water, ethanol, DMSO) to the vial.
-
Equilibration: Agitate the mixture vigorously (e.g., using a vortex mixer) and allow it to equilibrate at a controlled temperature.
-
Observation: Visually inspect for undissolved solid.
-
Quantification (if necessary): For quantitative analysis, prepare a saturated solution, separate the undissolved solid by filtration or centrifugation, and determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV.[3]
Experimental Protocol: LogP (Octanol-Water Partition Coefficient) Determination
LogP is a key measure of lipophilicity, which influences a molecule's pharmacokinetic profile.[8] The shake-flask method is the traditional approach.[9]
-
Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, typically PBS at pH 7.4 for LogD) with n-octanol.
-
Sample Preparation: Prepare a stock solution of the compound in the organic phase (n-octanol).
-
Partitioning: Mix a known volume of the n-octanol stock solution with a known volume of the aqueous phase in a separatory funnel or vial.
-
Equilibration: Shake the mixture for a set period to allow for partitioning, then allow the layers to separate completely.
-
Analysis: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-(2-ethylhexyl)-2-hydroxybenzamide is not widely available, hazard information can be inferred from related salicylamide and benzamide compounds.
-
Potential Hazards: Similar compounds can cause skin and eye irritation.[10][11] Harmful if swallowed is also a common hazard for related molecules.[10][12]
-
Handling Precautions: Standard laboratory hygiene should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[5] Avoid creating dust if the material is a solid. Avoid contact with skin, eyes, and clothing.
Conclusion
N-(2-ethylhexyl)-2-hydroxybenzamide is a molecule with distinct amphiphilic properties stemming from its polar 2-hydroxybenzamide head and its large, nonpolar 2-ethylhexyl tail. While comprehensive experimental data on its physicochemical properties remain to be fully elucidated, established synthetic routes and analytical protocols provide a clear path for its characterization. This guide serves as a foundational resource, consolidating its chemical identity and outlining the necessary experimental frameworks to robustly define its properties for applications in research and development.
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